molecular formula C11H6Cl2F3N B1386434 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline CAS No. 887350-78-9

4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline

Cat. No. B1386434
CAS RN: 887350-78-9
M. Wt: 280.07 g/mol
InChI Key: KCBAMMZWGCMDMX-UHFFFAOYSA-N
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Description

4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline is a chemical compound with the CAS Number 887350-78-9 . It has a linear formula of C11H6Cl2F3N . The compound has a molecular weight of 280.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6Cl2F3N/c1-5-7(12)3-2-6-8(13)4-9(11(14,15)16)17-10(5)6/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.

Mechanism of Action

Biochemical Pathways

It is known that the compound is often used as a reagent in organic synthesis, such as in the synthesis of fluoroborate . This suggests that it may interact with biochemical pathways related to fluoroborate metabolism.

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, dimethylformamide, and dichloromethane, but has low solubility in water . This suggests that its bioavailability may be influenced by these properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline. For instance, the compound should be operated in a well-ventilated environment to avoid inhaling dust or gas . Additionally, it is relatively stable at room temperature, but should avoid contact with strong oxidants or strong acids .

Advantages and Limitations for Lab Experiments

4,7-DCQ is a useful intermediate for the synthesis of various organic compounds. It is relatively inexpensive and easy to synthesize, making it suitable for use in laboratory experiments. Additionally, 4,7-DCQ is stable and has a low boiling point, making it suitable for use in a variety of reactions. However, it is toxic in high concentrations and can cause skin and eye irritation, making it unsuitable for use in certain laboratory experiments.

Future Directions

There are a number of potential future directions for 4,7-DCQ. It could be used in the synthesis of more complex organic compounds, such as quinoline derivatives and polymers. Additionally, further research could be conducted to explore its potential as a fluorescent probe for biological imaging. Finally, further research could be conducted to explore its biochemical and physiological effects, as well as its potential toxicity.

Scientific Research Applications

4,7-DCQ has found application in scientific research due to its unique chemical and physical properties. It has been used in the synthesis of various organic compounds, such as quinoline derivatives, as well as in the synthesis of pharmaceuticals and agrochemicals. 4,7-DCQ has also been used in the synthesis of various polymers, such as polyurethanes and polyimides. Additionally, 4,7-DCQ has been used in the synthesis of various fluorescent probes for biological imaging.

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-8-(trifluoromethyl)quinoline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,7-dichloro-8-methyl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2F3N/c1-5-7(12)3-2-6-8(13)4-9(11(14,15)16)17-10(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBAMMZWGCMDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656308
Record name 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887350-78-9
Record name 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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